Sarmentosin

描述

Sarmentosin is a nitrile glycoside compound primarily found in plants such as Sedum sarmentosum and blackcurrants (Ribes nigrum). It has garnered significant attention due to its bioactive properties, particularly its ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters .

准备方法

Synthetic Routes and Reaction Conditions: Sarmentosin can be synthesized through various chemical reactions. One method involves the use of 1,2,4-trihydroxybutane-1,2-third ketal as a starting material . The synthesis process includes multiple steps such as protection, oxidation, and glycosylation to yield the final product.

Industrial Production Methods: Industrial extraction of this compound from Sedum sarmentosum involves several steps:

Extraction: Using a water-soluble solvent to extract the compound from the plant material.

Sedimentation: Adding a sedimentation agent to precipitate impurities.

Purification: Employing a polyamide column for initial purification, followed by an alumina column to remove remaining impurities.

Crystallization: Crystallizing the purified compound to achieve high purity levels.

化学反应分析

Types of Reactions: Sarmentosin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

科学研究应用

Sarmentosin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nitrile glycosides and their reactivity.

Medicine: Explored for its potential therapeutic effects, such as alleviating doxorubicin-induced cardiotoxicity and reducing lipid accumulation in fatty liver

作用机制

Sarmentosin exerts its effects through several mechanisms:

Monoamine Oxidase Inhibition: It inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Autophagy Activation: It stimulates autophagy by blocking the mTOR pathway, which is a significant suppressor of autophagy.

Oxidative Stress Reduction: It reduces oxidative stress by activating the Nrf2 signaling pathway, which enhances the expression of antioxidant proteins.

相似化合物的比较

Sarmentosin is structurally and functionally similar to other hydroxynitrile glucosides, such as:

Dhurrin: Found in sorghum, known for its cyanogenic properties.

Linamarin: Present in cassava, also a cyanogenic glucoside.

Lotaustralin: Found in various legumes, similar in structure to linamarin

Uniqueness: What sets this compound apart is its dual role as a nitrile glycoside and its significant bioactivity in inhibiting monoamine oxidase enzymes. This makes it a valuable compound for both scientific research and potential therapeutic applications .

生物活性

Sarmentosin, a nitrile glycoside derived from the plant Sedum sarmentosum, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms in cancer treatment and mood enhancement, supported by recent research findings and case studies.

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against hepatocellular carcinoma (HCC). The compound has been shown to induce autophagy-dependent apoptosis in HCC cells through several mechanisms:

- Activation of Nrf2 : this compound stimulates the nuclear translocation of Nrf2, a transcription factor that regulates antioxidant responses. This activation leads to the upregulation of Nrf2 target genes involved in cellular defense mechanisms.

- Inhibition of mTOR : The compound inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism, which is often dysregulated in cancer cells.

- Caspase-Dependent Apoptosis : this compound promotes apoptosis through caspase activation, which is essential for programmed cell death.

Research Findings

A study conducted on HepG2 cells demonstrated that this compound induced autophagy in a concentration- and time-dependent manner. The use of autophagy inhibitors such as 3-methyladenine and chloroquine confirmed that the apoptotic effects were autophagy-dependent. Furthermore, in vivo experiments using BALB/c nude mice showed that this compound significantly repressed tumor growth, reinforcing its potential as a therapeutic candidate for HCC .

Neuropharmacological Effects

This compound has also been identified as a promising bioactive compound for mood enhancement. Research indicates that it acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine.

- MAO Inhibition : Studies have reported that this compound exhibits significant MAO-B inhibition both in vitro and in vivo. For instance, blackcurrant powder containing this compound demonstrated an MAO-B inhibition rate of approximately 89% .

- Mood Enhancement : The inhibition of MAO leads to increased levels of neurotransmitters associated with mood regulation. Clinical trials are underway to explore the efficacy of this compound at various dosages for improving mood and cognitive functions .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Autophagy Induction | Nrf2 activation, mTOR inhibition | Promotes apoptosis in HCC cells |

| MAO Inhibition | Inhibition of monoamine oxidase | Enhances levels of serotonin, dopamine |

| Hepatoprotection | Modulation of apoptosis | Protects against liver damage |

Case Study 1: this compound in Hepatocellular Carcinoma

In a controlled study involving HepG2 cells and xenograft models, researchers observed that this compound effectively induced autophagic processes leading to cancer cell death. The study underscored the importance of Nrf2 as a therapeutic target and suggested that this compound could be integrated into treatment regimens for HCC .

Case Study 2: Mood Enhancement through Blackcurrants

A double-blind crossover trial was conducted to assess the effects of blackcurrant powder on mood enhancement through MAO inhibition. Participants consuming blackcurrant powder showed significant improvements in mood metrics compared to placebo groups. The identification of this compound as the primary bioactive component responsible for these effects marks a significant advancement in understanding dietary influences on mental health .

属性

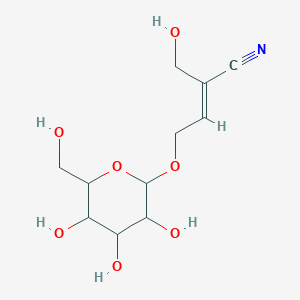

IUPAC Name |

(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAYDNJCBHNWQD-JBWLPIRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318121 | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71933-54-5 | |

| Record name | Sarmentosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71933-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。